N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
Description
N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a substituted benzodioxol-5-amine derivative featuring a 3,4-difluorobenzyl group and a methyl group attached to the amine nitrogen.
Properties
Molecular Formula |
C15H13F2NO2 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C15H13F2NO2/c1-18(8-10-2-4-12(16)13(17)6-10)11-3-5-14-15(7-11)20-9-19-14/h2-7H,8-9H2,1H3 |
InChI Key |
HIFXVMWYNDTJIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)F)F)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through a cyclization reaction involving catechol and formaldehyde.
Introduction of the 3,4-difluorobenzyl group: This step involves the reaction of the benzo[d][1,3]dioxole core with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is explored for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of various biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Substituent Variations on the Benzodioxol-5-amine Core
The benzodioxol-5-amine scaffold is highly versatile. Key analogues include:
Structural Insights :
- Fluorination Effects: The 3,4-difluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., N-methylbenzo[d][1,3]dioxol-5-amine) .
Physicochemical and Spectroscopic Properties
- NMR Data :
- HRMS: Derivatives like N-Benzyl-N-(2-fluorobut-3-en-1-yl)benzo[d][1,3]dioxol-5-amine (C₁₉H₂₁F₃NO) confirm accurate mass matching (<1 ppm error) .
Biological Activity
N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a synthetic organic compound notable for its unique structural features, including a benzo[d][1,3]dioxole moiety and a difluorobenzyl group. This compound is gaining attention in pharmacological research due to its potential biological activities and therapeutic applications.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 303.30 g/mol. The presence of the difluorobenzyl group may enhance its lipophilicity and biological activity compared to similar compounds.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various biological targets, influencing pathways related to:
- Anticancer Activity : The compound shows promise in overcoming chemoresistance in cancer cells by inhibiting angiogenesis and enhancing the efficacy of existing chemotherapeutics.
- Enzyme Inhibition : It may exhibit inhibitory effects on key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and tyrosinase.
Anticancer Properties
A study demonstrated that structurally similar compounds can significantly inhibit angiogenesis. For example, compounds that share structural motifs with this compound showed IC50 values for VEGFR1 inhibition ranging from 1.9 to 2.5 μM. These compounds also enhanced the anticancer activity of doxorubicin in human colorectal carcinoma cells by improving its IC50 values significantly .
Enzyme Inhibition
Research has highlighted the potential of this compound as a tyrosinase inhibitor. Tyrosinase plays a critical role in melanin production, and its inhibition could lead to applications in skin lightening products or treatments for hyperpigmentation disorders. Initial findings suggest that this compound may exhibit potent inhibitory effects on tyrosinase activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine | Structure | Contains a methoxy group instead of difluoro substitution. |
| N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-fluoroaniline | Structure | Features a fluoroaniline moiety affecting reactivity. |
| N-(2,4-Dimethylbenzylidene)-1,3-benzodioxol-5-amine | Structure | Incorporates a dimethylbenzylidene group altering electronic properties. |
The uniqueness of this compound lies in its specific difluoro substitution pattern which may enhance its biological activity compared to these similar compounds.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural characteristics allow it to interact with specific receptors or enzymes involved in critical biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
